molecular formula C10H13NO2 B14665627 O-Mesitoylhydroxylamine CAS No. 37477-17-1

O-Mesitoylhydroxylamine

Cat. No.: B14665627
CAS No.: 37477-17-1
M. Wt: 179.22 g/mol
InChI Key: GBTDDSJPSPZTCY-UHFFFAOYSA-N
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Description

O-Mesitoylhydroxylamine is an organic compound with the molecular formula C10H13NO2. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a mesitoyl group. This compound is known for its applications in organic synthesis, particularly in the formation of N-heterocycles and other nitrogen-containing compounds.

Preparation Methods

O-Mesitoylhydroxylamine can be synthesized through various methods. One common synthetic route involves the reaction of mesitoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the O-alkylation of hydroxylamines with mesitoyl derivatives under basic conditions .

Chemical Reactions Analysis

O-Mesitoylhydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophiles.

    Cyclization: It is used in the formation of N-heterocycles through cyclization reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, amines, and various N-heterocycles .

Scientific Research Applications

O-Mesitoylhydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Mesitoylhydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The mesitoyl group enhances its reactivity by stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

O-Mesitoylhydroxylamine is similar to other O-substituted hydroxylamines, such as O-benzoylhydroxylamine and O-acetylhydroxylamine. it is unique due to the presence of the mesitoyl group, which provides distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other O-substituted hydroxylamines may not be as effective .

Similar compounds include:

  • O-Benzoylhydroxylamine
  • O-Acetylhydroxylamine
  • O-Butyroylhydroxylamine

These compounds share similar reactivity patterns but differ in their substituent groups, which can influence their chemical behavior and applications.

Properties

CAS No.

37477-17-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

amino 2,4,6-trimethylbenzoate

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(8(3)5-6)10(12)13-11/h4-5H,11H2,1-3H3

InChI Key

GBTDDSJPSPZTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)ON)C

Origin of Product

United States

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